

# **Cross-Resistance Between INCB059872 and Other Epigenetic Drugs: A Comparative Guide**

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Compound of Interest		
Compound Name:	INCB059872	
Cat. No.:	B1192888	Get Quote

A detailed analysis of resistance mechanisms to infer the potential for cross-resistance between the Lysine-Specific Demethylase 1 (LSD1) inhibitor **INCB059872** and other classes of epigenetic cancer therapies.

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Disclaimer: Direct experimental data on cross-resistance between **INCB059872** and other epigenetic drugs is limited in publicly available literature. This guide provides a comparative analysis of the known mechanisms of resistance for different classes of epigenetic drugs to objectively evaluate the likelihood of cross-resistance and to highlight areas for future research.

## Introduction to INCB059872: A Lysine-Specific Demethylase 1 (LSD1) Inhibitor

**INCB059872** is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. Contrary to some initial classifications, **INCB059872** is not a BET (Bromodomain and Extra-Terminal) inhibitor. LSD1 is an epigenetic enzyme that removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression of target genes. In several cancers, particularly myeloid malignancies, aberrant LSD1 activity blocks cellular differentiation.

**INCB059872** functions by forming a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor in the enzyme's active site, leading to its irreversible inactivation. This inhibition lifts



the differentiation block, making it a promising therapeutic strategy for cancers like Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC).[1][2][3][4][5]

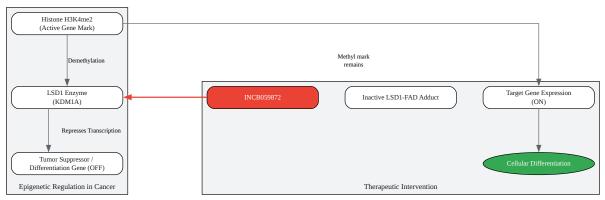


Figure 1. Mechanism of Action of INCB059872

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